2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an iodo and methoxy group attached to the phenyl ring, and a methoxy group attached to the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the iodination of 4-methoxyacetophenone, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution of the iodo group can produce a wide range of substituted chromen-4-one derivatives .
Scientific Research Applications
2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Iodo-4-methoxyphenyl)acetic acid
- Methyl 2-(3-iodo-4-methoxyphenyl)acetate
- 2-Propanone, 1-(3-iodo-4-methoxyphenyl)-
Uniqueness
2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
15837-61-3 |
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Molecular Formula |
C17H13IO4 |
Molecular Weight |
408.19 g/mol |
IUPAC Name |
2-(3-iodo-4-methoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C17H13IO4/c1-20-11-4-5-12-14(19)9-16(22-17(12)8-11)10-3-6-15(21-2)13(18)7-10/h3-9H,1-2H3 |
InChI Key |
OUDWXPZHTKEPOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)I |
Origin of Product |
United States |
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